molecular formula C44H26O12 B11965366 3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one

3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one

Cat. No.: B11965366
M. Wt: 746.7 g/mol
InChI Key: BXKKDJUEVYKLOT-UHFFFAOYSA-N
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Description

3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) is a complex organic compound with the molecular formula C44H26O12 and a molecular weight of 746.691 g/mol This compound is known for its unique structure, which includes four hydroxycoumarin units linked to a central phenylenedimethylidyne core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) typically involves the condensation of 4-hydroxycoumarin with aromatic aldehydes. One efficient method uses nano silica chloride as a catalyst in dry dichloromethane (CH2Cl2), yielding high to excellent results . The reaction is carried out under anhydrous conditions to prevent any side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) involves its interaction with various molecular targets and pathways. The hydroxycoumarin units can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or RNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: A simpler compound with similar anticoagulant properties.

    Bis(4-hydroxycoumarin) derivatives: Compounds with two hydroxycoumarin units, often used in similar applications.

Uniqueness

3,3’,3’‘,3’‘’-(1,4-PHENYLENEDIMETHYLIDYNE)TETRAKIS(4-HYDROXYCOUMARIN) is unique due to its complex structure, which includes four hydroxycoumarin units.

Properties

Molecular Formula

C44H26O12

Molecular Weight

746.7 g/mol

IUPAC Name

3-[[4-[bis(4-hydroxy-2-oxochromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C44H26O12/c45-37-23-9-1-5-13-27(23)53-41(49)33(37)31(34-38(46)24-10-2-6-14-28(24)54-42(34)50)21-17-19-22(20-18-21)32(35-39(47)25-11-3-7-15-29(25)55-43(35)51)36-40(48)26-12-4-8-16-30(26)56-44(36)52/h1-20,31-32,45-48H

InChI Key

BXKKDJUEVYKLOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)C(C4=C(C5=CC=CC=C5OC4=O)O)C6=C(C7=CC=CC=C7OC6=O)O)C8=C(C9=CC=CC=C9OC8=O)O)O

Origin of Product

United States

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